molecular formula C14H22N2O3S B10795676 Piprozolin CAS No. 95406-07-8

Piprozolin

Cat. No.: B10795676
CAS No.: 95406-07-8
M. Wt: 298.40 g/mol
InChI Key: UAXYBJSAPFTPNB-KHPPLWFESA-N
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

95406-07-8

Molecular Formula

C14H22N2O3S

Molecular Weight

298.40 g/mol

IUPAC Name

ethyl (2Z)-2-(3-ethyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate

InChI

InChI=1S/C14H22N2O3S/c1-3-16-11(10-12(17)19-4-2)20-14(13(16)18)15-8-6-5-7-9-15/h10,14H,3-9H2,1-2H3/b11-10-

InChI Key

UAXYBJSAPFTPNB-KHPPLWFESA-N

Isomeric SMILES

CCN1/C(=C/C(=O)OCC)/SC(C1=O)N2CCCCC2

Canonical SMILES

CCN1C(=CC(=O)OCC)SC(C1=O)N2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piprozoline involves several steps:

Industrial Production Methods

Industrial production methods for piprozoline are similar to the synthetic routes mentioned above but are scaled up to meet industrial demands. The reaction conditions are optimized for higher yields and purity, often involving advanced techniques and equipment to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Piprozoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of piprozoline .

Scientific Research Applications

Piprozoline has several scientific research applications:

Mechanism of Action

Piprozoline exerts its effects primarily through its choleretic activity. It stimulates the liver to produce more bile, which aids in digestion and the absorption of fats. The molecular targets and pathways involved include the activation of specific receptors in the liver that regulate bile production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piprozoline is unique in its specific choleretic activity, making it particularly useful in conditions where increased bile flow is desired. Its structure allows it to interact with liver receptors in a way that promotes bile production more effectively than similar compounds .

Biological Activity

Piprozoline is a synthetic compound primarily recognized for its biological activity as a choleretic agent, promoting bile production and secretion from the liver. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Piprozoline's chemical structure is characterized by its IUPAC name, ethyl (2Z)-2-(3-ethyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate, with a molecular formula of C15H20N2O2S and a molecular weight of 298.40 g/mol. The presence of a thiazolidine ring and piperidine moiety contributes to its unique biological properties.

Research indicates that piprozoline enhances bile production through interactions with liver cells, particularly affecting bile-producing cells. The exact molecular mechanisms remain under investigation, but it is believed that piprozoline activates specific receptors involved in bile synthesis.

Biological Activities

Piprozoline exhibits several significant biological activities:

  • Choleretic Activity : Promotes bile flow, beneficial for liver function and digestion.
  • Anticancer Potential : Some derivatives of pyrazoline compounds have shown promising anticancer activity in vitro, particularly against leukemia cell lines .
  • Antitrypanosomal Activity : Compounds related to piprozoline have demonstrated activity against Trypanosoma brucei, suggesting potential for treating trypanosomiasis .

Comparative Analysis with Other Compounds

The following table compares piprozoline with other choleretic agents regarding their molecular structure and primary uses:

Compound NameMolecular FormulaPrimary Use
PiprozolineC15H20N2O2SBile production enhancement
Ursodeoxycholic AcidC24H40O6Treatment of cholestasis
Chenodeoxycholic AcidC24H38O4Bile acid supplement
SilymarinC25H22O10SLiver protection and regeneration

Piprozoline's unique structural features allow it to interact specifically with liver receptors that regulate bile production more effectively than other compounds.

Case Studies and Research Findings

A notable study evaluated the anticancer activity of novel 5-pyrazoline substituted 4-thiazolidinones derived from piprozoline. The compounds 4d and 4f showed significant sensitivity against leukemia subpanel cell lines, with GI50 values ranging from 1.64 to 4.58 µM . This highlights the potential for piprozoline derivatives in cancer therapy.

Another investigation focused on the synthesis of new pyrazoline derivatives from various precursors, which were tested for antibacterial and antifungal activities. Some derivatives exhibited strong antibacterial effects, indicating the broader therapeutic potential of piprozoline-related compounds .

Future Directions in Research

Further research is essential to elucidate the detailed pharmacodynamics and pharmacokinetics of piprozoline. Understanding its interactions at the molecular level could provide insights into its efficacy and safety profiles in clinical applications. Additionally, exploring its potential in treating liver dysfunctions like cholestasis could open new avenues for therapeutic use.

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